Molecular Weight Differentiation from a Dibromo Analog
The target compound is a monobrominated pyridine, which directly impacts its molecular weight and physical properties relative to its closest commercially available dibromo analog. Its lower molecular weight and different halogen count are critical parameters for fragment-based drug design and lead optimization, where a 17% increase in molecular weight can significantly alter pharmacokinetic properties .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 298.22 g/mol |
| Comparator Or Baseline | 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine: 377.12 g/mol |
| Quantified Difference | 78.90 g/mol (approximately 26% higher for the comparator) |
| Conditions | Calculated from molecular formula (C14H20BrNO vs. C14H19Br2NO) |
Why This Matters
For medicinal chemistry campaigns, a 26% difference in molecular weight directly influences properties like LogP and membrane permeability, making the target compound a more favorable starting point for lead optimization per Lipinski's rules.
